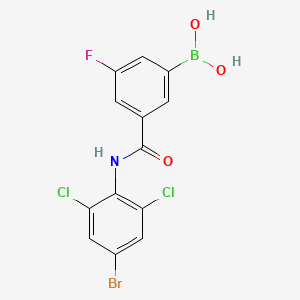
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or molecular recognition in materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
3-Fluoro-5-(4-bromo-2,6-dichlorophenylcarbamoyl)phenylboronic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions or reactivity profiles are required, such as in the design of selective enzyme inhibitors or advanced materials.
Propiedades
Fórmula molecular |
C13H8BBrCl2FNO3 |
|---|---|
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
[3-[(4-bromo-2,6-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H8BBrCl2FNO3/c15-8-4-10(16)12(11(17)5-8)19-13(20)6-1-7(14(21)22)3-9(18)2-6/h1-5,21-22H,(H,19,20) |
Clave InChI |
LNLQACBPOOVBAK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2Cl)Br)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
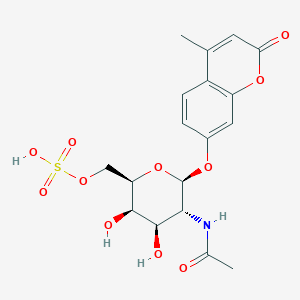
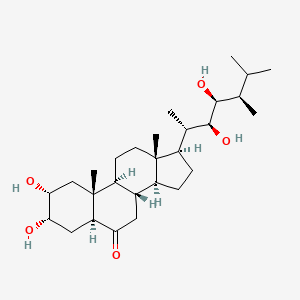
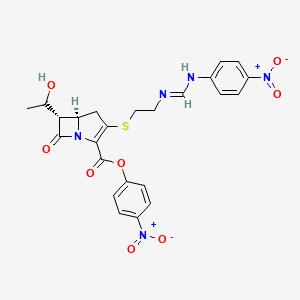
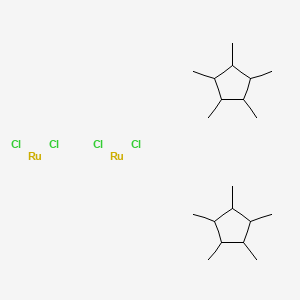
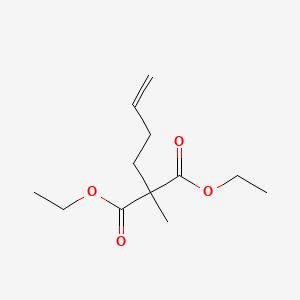
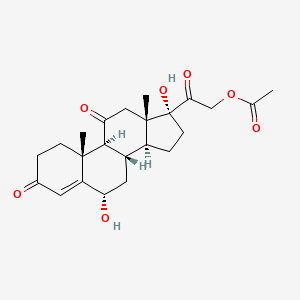
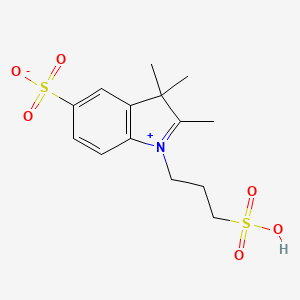
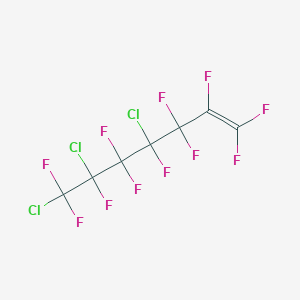
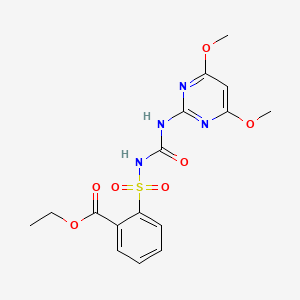

![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)
